Tert-butyl 2-ethylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-ethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethylmorpholine-4-carboxylate typically involves the reaction of 2-ethylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-ethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-ethylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is also used as a protecting group for carboxylic acids in organic synthesis due to its stability and ease of removal .
Biology: In biological research, this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: this compound is used in the development of drugs and therapeutic agents. It serves as a building block for the synthesis of various medicinal compounds .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl 2-ethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for carboxylic acids, preventing unwanted reactions during synthesis. It can be selectively removed under acidic conditions, allowing for the controlled release of the carboxylic acid group .
Comparison with Similar Compounds
- Tert-butyl 2-ethynylmorpholine-4-carboxylate
- Tert-butyl (2-aminophenyl)carbamate
- Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- Tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 2-ethylmorpholine-4-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl ester group and an ethyl-substituted morpholine ring. This combination imparts unique chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2-ethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
XTMZHZJMGHLLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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